molecular formula C12H12O B13590397 6-Phenylspiro[2.3]hexan-4-one

6-Phenylspiro[2.3]hexan-4-one

Cat. No.: B13590397
M. Wt: 172.22 g/mol
InChI Key: XVCZVGLRNNFDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylspiro[23]hexan-4-one is a unique organic compound characterized by its spirocyclic structure, where a phenyl group is attached to a spiro[23]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylspiro[2.3]hexan-4-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with phenylmagnesium bromide, followed by cyclization. Another method includes the use of cyclopropanation reactions involving diazo compounds and alkenes, which can yield spirocyclic structures under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using specialized catalysts and controlled reaction environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[2.3]hexan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenylspiro[2.3]hexan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylspiro[2.3]hexan-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can result in significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylspiro[2.3]hexan-4-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in exploring new chemical reactions and applications .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

4-phenylspiro[2.3]hexan-6-one

InChI

InChI=1S/C12H12O/c13-11-8-10(12(11)6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

XVCZVGLRNNFDBF-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(CC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.